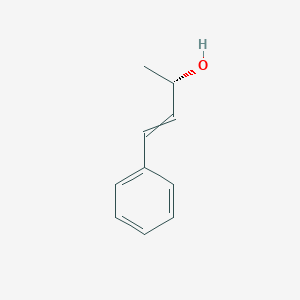

(2S)-4-Phenylbut-3-EN-2-OL

概述

描述

(2S)-4-Phenylbut-3-EN-2-OL is a chiral compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a benzylidene group attached to an isopropanol moiety. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Phenylbut-3-EN-2-OL typically involves the condensation of benzaldehyde with isopropanol in the presence of a chiral catalyst. One common method is the use of a chiral amine catalyst, which facilitates the formation of the desired stereoisomer. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 40°C and a reaction time of several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of chiral catalysts in industrial processes is also optimized to reduce costs and improve efficiency.

化学反应分析

Types of Reactions

(2S)-4-Phenylbut-3-EN-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzylideneacetone.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: The hydroxyl group in isopropanol can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Benzylideneacetone

Reduction: Benzylisopropanol

Substitution: Various substituted isopropanol derivatives

科学研究应用

Overview

(2S)-4-Phenylbut-3-en-2-ol, a chiral organic compound, has garnered attention in various scientific fields due to its unique structural properties. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules. Its applications span across chemistry, biology, medicine, and industrial sectors.

Chemical Synthesis

Chiral Building Block :

this compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals where stereochemistry can significantly influence biological activity.

Synthetic Methods :

The synthesis of this compound can be achieved through various methods:

- Asymmetric Reduction : The compound can be synthesized from its corresponding ketone using chiral catalysts, such as chiral oxazaborolidines, which facilitate high enantioselectivity in the reduction process.

- Catalytic Hydrogenation : In industrial settings, large-scale production often employs catalytic hydrogenation with metal catalysts like palladium or platinum under controlled conditions to ensure high yield and purity.

Biological Applications

Pharmaceutical Development :

The compound is investigated for its potential applications in drug development. Its structural features allow for the exploration of various pharmacophores and the design of molecules with specific biological activities. For instance, derivatives of this compound have been studied for their inhibitory effects on neuraminidase, positioning them as potential candidates for antiviral drugs.

Biocatalysis :

Research has demonstrated the use of this compound in biocatalytic processes. For example, studies involving Lecitase™ Ultra have shown that this enzyme can effectively catalyze the hydrolysis and transesterification of esters derived from this compound, leading to high enantioselectivity and conversion rates .

Industrial Applications

Fine Chemicals Production :

In the industrial sector, this compound is employed in the manufacture of fine chemicals, fragrances, and flavoring agents due to its aromatic properties. Its pleasant aroma makes it suitable for use in cosmetic products and food flavoring.

Biocatalytic Reduction

A notable case study involved the biocatalytic reduction of (E)-4-phenylbut-3-en-2-one to produce (S,E)-4-phenylbut-3-en-2-ol using Weissella cibaria N9. This study highlighted the optimization of reaction parameters such as temperature and pH to maximize yield and enantiomeric purity.

Neuraminidase Inhibition

In vitro evaluations demonstrated that certain derivatives of this compound exhibited superior inhibitory activity against neuraminidase compared to traditional compounds. This suggests potential applications in antiviral drug development.

作用机制

The mechanism of action of (2S)-4-Phenylbut-3-EN-2-OL involves its interaction with specific molecular targets. The benzylidene group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

®(+)-benzylideneisopropanol: The enantiomer of (2S)-4-Phenylbut-3-EN-2-OL, with similar chemical properties but different biological activity.

Benzylideneacetone: A structurally related compound with a different functional group.

Benzylisopropanol: A reduced form of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.

生物活性

(2S)-4-Phenylbut-3-EN-2-OL, also known as 4-phenyl-3-buten-2-ol, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from a variety of scientific sources.

- Molecular Formula : C10H12O

- Molecular Weight : 148.20 g/mol

- CAS Number : 15172

- Structure : The compound features a phenyl group attached to a butenol structure, contributing to its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities that make it a compound of interest in medicinal chemistry. Key activities include:

- Antioxidant Properties :

- Anti-inflammatory Effects :

- Antimicrobial Activity :

- Enzyme Inhibition :

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group in the structure allows the compound to donate electrons to free radicals, neutralizing them and preventing oxidative damage.

- Inhibition of Enzymatic Activity : By inhibiting PLA2, the compound reduces the release of arachidonic acid, subsequently lowering the synthesis of inflammatory prostaglandins .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial:

属性

IUPAC Name |

(2S)-4-phenylbut-3-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJWGEHOVHJHKB-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。